molecular formula C7H11ClIN3O2 B15114019 3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid

3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B15114019
M. Wt: 331.54 g/mol
InChI Key: SNHYEJNCFIZKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazines with β-diketones, followed by iodination and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both iodine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in research and industry .

Biological Activity

3-Amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 1431963-02-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group, an iodine atom, and an isopropyl group, which contribute to its unique properties and potential therapeutic applications.

  • Molecular Formula : C7H11ClIN3O2
  • Molecular Weight : 331.54 g/mol

The structural characteristics of this compound allow it to interact with various biological targets, influencing enzyme activity and receptor binding.

Research indicates that this compound may modulate enzyme activity by binding to active sites on target proteins. This interaction can alter the function of these proteins, potentially leading to therapeutic effects. The compound's mechanism of action is primarily through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes.
  • Receptor Interaction : The compound can bind to receptors, affecting signaling pathways.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Properties : May reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Potential : Preliminary studies suggest it could inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameSimilarityUnique Features
3-amino-4-pyrazolecarboxylic acid0.85Lacks iodine and isopropyl groups
3-isopropylpyrazole-5-carboxylic acid0.80Lacks amino and iodine groups
4-iodo-1H-pyrazole-5-carboxylic acid0.80Lacks amino and isopropyl groups
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate0.79Contains methyl instead of isopropyl
Ethyl 4-iodo-1H-pyrazole-5-carboxylate0.86Ethyl group instead of isopropyl

The presence of both iodine and isopropyl groups in this compound significantly enhances its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Modulation Studies : Research has shown that this compound can effectively inhibit certain kinases involved in cell cycle regulation, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that it exhibits significant antibacterial activity against various pathogens, highlighting its potential use in treating infections .
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have indicated a reduction in pro-inflammatory cytokines, suggesting a mechanism for its therapeutic action .

Properties

Molecular Formula

C7H11ClIN3O2

Molecular Weight

331.54 g/mol

IUPAC Name

5-amino-4-iodo-2-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10IN3O2.ClH/c1-3(2)11-5(7(12)13)4(8)6(9)10-11;/h3H,1-2H3,(H2,9,10)(H,12,13);1H

InChI Key

SNHYEJNCFIZKLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C(=N1)N)I)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.